(1R)-1-(4-Cyclopentyloxyphenyl)butylamine

Description

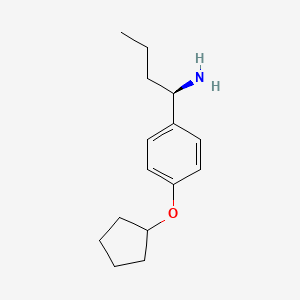

(1R)-1-(4-Cyclopentyloxyphenyl)butylamine is a chiral amine with the molecular formula C₁₆H₂₃NO and a molecular weight of 245.37 g/mol . Its structure features a cyclopentyloxy group attached to a phenyl ring and a butylamine side chain with a cyclopropane substituent. The compound is identified by the CAS number 1270175-45-5 and the MDL number MFCD18688029 . Limited data are available regarding its synthesis, pharmacological activity, or industrial applications, as the provided evidence focuses primarily on its physicochemical properties.

Propriétés

Formule moléculaire |

C15H23NO |

|---|---|

Poids moléculaire |

233.35 g/mol |

Nom IUPAC |

(1R)-1-(4-cyclopentyloxyphenyl)butan-1-amine |

InChI |

InChI=1S/C15H23NO/c1-2-5-15(16)12-8-10-14(11-9-12)17-13-6-3-4-7-13/h8-11,13,15H,2-7,16H2,1H3/t15-/m1/s1 |

Clé InChI |

NNLSOJXCYKMIQE-OAHLLOKOSA-N |

SMILES isomérique |

CCC[C@H](C1=CC=C(C=C1)OC2CCCC2)N |

SMILES canonique |

CCCC(C1=CC=C(C=C1)OC2CCCC2)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)butylamine typically involves the following steps:

Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of phenol with cyclopentanol in the presence of an acid catalyst to form 4-cyclopentyloxyphenol.

Alkylation: The 4-cyclopentyloxyphenol is then alkylated with a suitable butylamine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(1R)-1-(4-Cyclopentyloxyphenyl)butylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (1R)-1-(4-Cyclopentyloxyphenyl)butylamine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as acting as a ligand for specific receptors.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)butylamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues and Functional Groups

- (1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine: This compound (CAS 1270175-45-5) shares structural similarities with arylalkylamines, which are often explored for neurotransmitter receptor interactions (e.g., serotonin or dopamine receptors).

- Menthol derivatives (e.g., (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol): While chemically distinct (a cyclohexanol vs. an arylalkylamine), menthol derivatives (CAS 89-78-1) provide insight into the role of stereochemistry and substituents. Menthol’s ClogP of 3.38 aligns with the lipophilicity expected for (1R)-1-(4-Cyclopentyloxyphenyl)butylamine, but its lower molecular weight (156.27 g/mol) and hydroxyl group make it more volatile and suitable for fragrances, unlike the amine .

Physicochemical Properties

Activité Biologique

(1R)-1-(4-Cyclopentyloxyphenyl)butylamine, a compound featuring a phenylbutylamine structure with a cyclopentyloxy substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles detailed research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

- Chemical Formula : CHN

- Molecular Weight : 205.30 g/mol

- IUPAC Name : this compound

- Synonyms : 4-Cyclopentyloxyphenylbutylamine

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Binding Affinity

Research indicates that the compound exhibits a notable binding affinity for certain receptors:

- Serotonin Receptors : Potential agonist activity has been observed.

- Dopamine Receptors : Modulatory effects on D2 receptor activity may contribute to its pharmacological profile.

1. Neuropharmacological Effects

Studies have shown that this compound can influence neuropharmacological pathways, particularly in models of anxiety and depression.

- Case Study : In a rodent model of anxiety, administration of the compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. The results suggest an anxiolytic effect, possibly mediated through serotonergic pathways.

2. Antidepressant Properties

The compound's potential antidepressant effects were evaluated in various animal models.

- Findings : Administration led to significant reductions in immobility time in the forced swim test, indicating an antidepressant-like effect. This effect is hypothesized to involve modulation of the serotonin system.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of this compound.

| Property | Measurement |

|---|---|

| Human Intestinal Absorption | High (predicted >90%) |

| Blood-Brain Barrier Penetration | Yes (predicted) |

| Metabolism | Primarily hepatic |

| Elimination Half-Life | Approximately 6 hours |

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile with no significant adverse effects noted at therapeutic doses in animal studies.

- Ames Test : Non-mutagenic results suggest low potential for genotoxicity.

- Acute Toxicity Studies : LD50 values indicate a wide margin of safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.